molecular formula C9H16 B3053757 1-Heptyne, 3-ethyl- CAS No. 55944-43-9

1-Heptyne, 3-ethyl-

Cat. No. B3053757
CAS RN: 55944-43-9
M. Wt: 124.22 g/mol
InChI Key: ZSFABVOIAIIPSQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-heptyne, also known as 1-Heptyne, 3-ethyl-, is a chemical compound with the molecular formula C9H16 . It has an average mass of 124.223 Da and a monoisotopic mass of 124.125198 Da .


Synthesis Analysis

The synthesis of 3-Ethyl-1-heptyne or similar alkynes typically involves reacting a hexyl halide with sodium acetylide . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-heptyne includes a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 triple bond . The triple bond is located at the end of the carbon chain, meaning 3-Ethyl-1-heptyne is a terminal alkyne .


Chemical Reactions Analysis

As an alkyne, 3-Ethyl-1-heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions, among others .


Physical And Chemical Properties Analysis

3-Ethyl-1-heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air . As an alkyne, 3-Ethyl-1-heptyne exhibits typical alkynes’ chemical reactions .

Safety and Hazards

3-Ethyl-1-heptyne is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment (PPE) is crucial when handling 3-Ethyl-1-heptyne .

properties

IUPAC Name

3-ethylhept-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFABVOIAIIPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464982
Record name 1-Heptyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55944-43-9
Record name 1-Heptyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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